2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2248365-63-9 . It has a molecular weight of 294.25 . The IUPAC name for this compound is 2-(azetidin-3-yloxy)ethane-1-sulfonamide 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H12N2O3S.C2HF3O2/c6-11(8,9)2-1-10-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2,(H2,6,8,9);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
- Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Compounds were found to be high-affinity inhibitors, blocking kynurenine 3-hydroxylase in rats and gerbils, potentially allowing detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Regioselective Synthesis and Pathological Pain Model
- Lobo et al. (2015) reported a facile and controllable synthetic method for preparing 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and tested them on a pathological pain model in mice, with certain compounds exhibiting anti-hyperalgesic and anti-edematogenic effects (Lobo et al., 2015).
Metabolism and Toxicity Studies
- Fraser and Kaminsky (1988) studied the metabolism and toxicity of 2,2,2-Trifluoroethanol (TFE), which produces bone marrow and small intestine toxicity. The study detailed the metabolic pathway and highlighted the role of metabolites in toxicity (Fraser & Kaminsky, 1988).
Synthesis and Evaluation of Mutual Azo Prodrugs
- Jilani et al. (2013) synthesized mutual azo prodrugs of 5-aminosalicylic acid and evaluated them for inflammatory bowel diseases. The synthesized compounds were as effective as 5-aminosalicylic acid for ulcerative colitis, suggesting a new lead for treatment (Jilani et al., 2013).
Azetidine-Induced Oligodendrogliopathy and Multiple Sclerosis Pathogenesis
- Sobel et al. (2022) studied the effects of azetidine-2-carboxylic acid on the mammalian CNS in vivo. This study demonstrated that azetidine induces a distinct oligodendrogliopathy in mice, recapitulating multiple sclerosis NAWM pathology, and may be related to the pathogenesis of multiple sclerosis (Sobel et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S.C2HF3O2/c6-11(8,9)2-1-10-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2,(H2,6,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOZGBLVZOSYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCS(=O)(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.